1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chroman ring fused with a piperidine ring, along with tert-butyl, methyl, and bromo substituents. The compound’s molecular formula is C18H22BrNO4, and it has a molecular weight of 396.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, including the formation of the chroman and piperidine rings, followed by their fusion to create the spiro structure. Key reagents and conditions used in the synthesis include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Cyclization: Formation of the spiro structure through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromo position using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- 1’-tert-butoxycarbonyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylic acid
Uniqueness: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H24BrNO6 |
---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
1-O'-tert-butyl 6-O-methyl 8-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H24BrNO6/c1-19(2,3)28-18(25)22-7-5-20(6-8-22)11-15(23)13-9-12(17(24)26-4)10-14(21)16(13)27-20/h9-10H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
YXSGKEQQBPWTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.